molecular formula C15H19NO3 B14960569 4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate

4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate

Katalognummer: B14960569
Molekulargewicht: 261.32 g/mol
InChI-Schlüssel: JTHNOLKHHKCTPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE is an organic compound that features a piperidine ring, a phenyl group, and an acetate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE typically involves the reaction of 4-methylpiperidine with phenyl acetate under specific conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The choice of reagents and catalysts can be tailored to optimize yield and purity, ensuring the process is both cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wirkmechanismus

The mechanism by which 4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects . The specific pathways and targets depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE is unique due to its combination of a piperidine ring and a phenyl acetate moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C15H19NO3

Molekulargewicht

261.32 g/mol

IUPAC-Name

[4-(4-methylpiperidine-1-carbonyl)phenyl] acetate

InChI

InChI=1S/C15H19NO3/c1-11-7-9-16(10-8-11)15(18)13-3-5-14(6-4-13)19-12(2)17/h3-6,11H,7-10H2,1-2H3

InChI-Schlüssel

JTHNOLKHHKCTPL-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.